molecular formula C10H11BrN2O B2632234 3-(2-Bromophenyl)piperazin-2-one CAS No. 1246548-54-8

3-(2-Bromophenyl)piperazin-2-one

Cat. No. B2632234
M. Wt: 255.115
InChI Key: MUQXZTVVAQKOSH-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)piperazin-2-one” is an organic compound with the CAS Number: 1246548-54-8 . It has a molecular weight of 255.11 . It is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(2-Bromophenyl)piperazin-2-one”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “3-(2-Bromophenyl)piperazin-2-one” is 1S/C10H11BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(2-Bromophenyl)piperazin-2-one” is a powder with a molecular weight of 255.11 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds, including those related to "3-(2-Bromophenyl)piperazin-2-one", have been synthesized with potential application in medicinal chemistry. For instance, compounds with structural modifications have been developed, showing significant potential in various biological activities (Wujec & Typek, 2023). Another study explored the synthesis of "3-trifluoromethylated piperazin-2-ones", highlighting the unique influence of the trifluoromethyl group on reaction paths (Rulev et al., 2013).

Pharmacological Evaluation

  • Research has also been conducted on the design, synthesis, and pharmacological evaluation of derivatives related to "3-(2-Bromophenyl)piperazin-2-one". These studies include evaluating antidepressant and antianxiety activities, showing that specific compounds can influence behavioral outcomes in animal models (Kumar et al., 2017).

Anticonvulsant and Antimicrobial Activities

  • New N-Mannich bases derived from "3-(2-Bromophenyl)piperazin-2-one" have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds have shown promise in preliminary screenings, suggesting potential therapeutic applications (Obniska et al., 2012). Another study focused on the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for evaluating their anticonvulsant activity, further demonstrating the chemical versatility of related compounds (Aytemir et al., 2004).

Antiviral and Antimicrobial Activities

  • Studies have also focused on the development of new derivatives with antiviral and antimicrobial activities. For instance, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized, showing promising results against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).

Safety And Hazards

The safety information for “3-(2-Bromophenyl)piperazin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-bromophenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQXZTVVAQKOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)piperazin-2-one

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